molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No. B1357011
Key on ui cas rn: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Patent
US06712955B1

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
H2S H2
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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Type
reactant
Reaction Step Six
Name
Quantity
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Type
reactant
Reaction Step Seven
[Compound]
Name
catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[H][H]
Step Five
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Step Eight
Name
catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
400 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
inserted into a horizontal quartz tube
WAIT
Type
WAIT
Details
held there for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the catalyst cooled
CUSTOM
Type
CUSTOM
Details
to 70° C.
CUSTOM
Type
CUSTOM
Details
At room temperature, the quartz tube was removed
CUSTOM
Type
CUSTOM
Details
the material transferred into a N2 purged glove box
ADDITION
Type
ADDITION
Details
100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin
ADDITION
Type
ADDITION
Details
was added to the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was maintained at 3150 kPa
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 350° C. at 5-6 deg/min
WAIT
Type
WAIT
Details
was converted or until 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
A small aliquot of product was removed every 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06712955B1

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[H][H]
Step Five
Name
H2S H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Step Eight
Name
catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
400 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
inserted into a horizontal quartz tube
WAIT
Type
WAIT
Details
held there for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the catalyst cooled
CUSTOM
Type
CUSTOM
Details
to 70° C.
CUSTOM
Type
CUSTOM
Details
At room temperature, the quartz tube was removed
CUSTOM
Type
CUSTOM
Details
the material transferred into a N2 purged glove box
ADDITION
Type
ADDITION
Details
100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin
ADDITION
Type
ADDITION
Details
was added to the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was maintained at 3150 kPa
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 350° C. at 5-6 deg/min
WAIT
Type
WAIT
Details
was converted or until 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
A small aliquot of product was removed every 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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